molecular formula C14H16N2O B1384821 (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide CAS No. 1824989-30-1

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide

Cat. No.: B1384821
CAS No.: 1824989-30-1
M. Wt: 228.29 g/mol
InChI Key: KIGIRWIEVRJNKG-GFCCVEGCSA-N
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Description

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Attachment of the Ethynylphenyl Group: The ethynylphenyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a crucial role in binding to the active site of the target, while the piperidine ring and carboxamide group contribute to the overall binding affinity and specificity. The compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-(3-phenyl)piperidine-3-carboxamide: Lacks the ethynyl group, which may result in different binding properties and biological activity.

    (3R)-N-(3-ethynylphenyl)pyrrolidine-3-carboxamide: Contains a pyrrolidine ring instead of a piperidine ring, which may affect its conformational flexibility and target interactions.

Uniqueness

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide is unique due to the presence of the ethynyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the (3R) configuration provides a specific spatial arrangement that can influence its biological activity and interactions with other molecules.

Properties

IUPAC Name

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-11-5-3-7-13(9-11)16-14(17)12-6-4-8-15-10-12/h1,3,5,7,9,12,15H,4,6,8,10H2,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIRWIEVRJNKG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC(=CC=C1)NC(=O)[C@@H]2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide
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